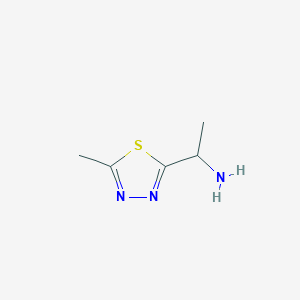
1-(5-Methyl-1,3,4-thiadiazol-2-yl)ethan-1-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(5-Methyl-1,3,4-thiadiazol-2-yl)ethan-1-amine, also known as Methylthiadiazole (MTD), is an organic compound that has a wide range of applications in the fields of chemistry, biology, and medicine. MTD is a relatively new compound, first synthesized in the early 2000s, and has since become a popular research tool due to its versatility and wide range of applications.
详细的合成方法
Design of the Synthesis Pathway
The synthesis pathway for 1-(5-Methyl-1,3,4-thiadiazol-2-yl)ethan-1-amine involves the reaction of 2-amino-2-methylpropan-1-ol with thiosemicarbazide followed by cyclization and reduction steps.
Starting Materials
2-amino-2-methylpropan-1-ol, thiosemicarbazide, sodium borohydride, acetic acid, sodium hydroxide, wate
Reaction
Step 1: Dissolve 2-amino-2-methylpropan-1-ol in acetic acid and add thiosemicarbazide. Heat the mixture to reflux for 4 hours., Step 2: Cool the reaction mixture and add sodium hydroxide to adjust the pH to 9-10., Step 3: Extract the product with ethyl acetate and dry over anhydrous sodium sulfate., Step 4: Concentrate the ethyl acetate solution to obtain the intermediate 1-(5-Methyl-1,3,4-thiadiazol-2-yl)ethan-1-ol., Step 5: Dissolve the intermediate in ethanol and add sodium borohydride. Stir the mixture at room temperature for 2 hours., Step 6: Quench the reaction with water and extract the product with ethyl acetate., Step 7: Dry the ethyl acetate solution over anhydrous sodium sulfate and concentrate to obtain the final product 1-(5-Methyl-1,3,4-thiadiazol-2-yl)ethan-1-amine.
科学研究应用
MTD has been used in a wide range of scientific research applications, including organic synthesis, drug discovery, and biochemistry. In organic synthesis, MTD has been used as a reagent for the synthesis of a variety of organic compounds, such as amines, alcohols, and carboxylic acids. In drug discovery, MTD has been used to synthesize a variety of novel drugs, such as antibiotics and antifungals. In biochemistry, MTD has been used to study the structure and function of proteins, nucleic acids, and other biomolecules.
作用机制
The exact mechanism of action of MTD is not fully understood, but it is believed to act as an inhibitor of certain enzymes, such as cytochrome P450 and acetylcholinesterase. MTD is also believed to act as an agonist of certain receptors, such as the serotonin 5-HT1A receptor, the histamine H1 receptor, and the GABA-A receptor.
生化和生理效应
MTD has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that MTD can inhibit the activity of cytochrome P450 enzymes, which are involved in the metabolism of drugs and other xenobiotics. In vivo studies have also shown that MTD can reduce the activity of acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine. In addition, MTD has been shown to increase the activity of certain neurotransmitters, such as serotonin and histamine, and to modulate the activity of certain receptors, such as the GABA-A receptor.
实验室实验的优点和局限性
MTD has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and is available commercially in a variety of forms. In addition, MTD is relatively stable and can be stored for long periods of time without significant degradation. However, MTD also has several limitations. It is sensitive to light and air, and can be degraded by strong acids and bases. In addition, MTD is highly toxic and should be handled with care.
未来方向
There are a number of potential future directions for the use of MTD. In the field of organic synthesis, MTD could be used to synthesize a variety of novel compounds, such as heterocycles and polycyclic compounds. In the field of drug discovery, MTD could be used to synthesize a variety of novel drugs, such as antibiotics and antifungals. In the field of biochemistry, MTD could be used to study the structure and function of proteins, nucleic acids, and other biomolecules. Finally, in the field of medicine, MTD could be used to develop novel treatments for a variety of diseases, including cancer, diabetes, and neurological disorders.
属性
IUPAC Name |
1-(5-methyl-1,3,4-thiadiazol-2-yl)ethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3S/c1-3(6)5-8-7-4(2)9-5/h3H,6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLJVSWLXTLQUJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)C(C)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Methyl-1,3,4-thiadiazol-2-yl)ethan-1-amine | |
CAS RN |
1368716-31-7 |
Source


|
| Record name | 1-(5-methyl-1,3,4-thiadiazol-2-yl)ethan-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

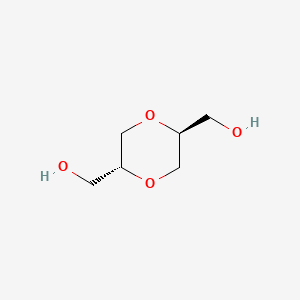
![2-(((7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl)thio)-3-((4-(4-phenylpiperazine-1-carbonyl)cyclohexyl)methyl)quinazolin-4(3H)-one](/img/structure/B2951809.png)
![6-[2-(2-Ethylanilino)ethyl]-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2951810.png)
![N-(5-chloro-2-methoxyphenyl)-2-((3-(4-fluorophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2951811.png)
![2-chloro-N-[4-(4-ethylpiperazin-1-yl)phenyl]acetamide hydrochloride](/img/structure/B2951813.png)
![4-Aminospiro[1,3-oxazole-5,4'-2,3-dihydro-1H-naphthalene]-2-one](/img/no-structure.png)
![1-([2,4'-Bipyridin]-3-ylmethyl)-3-(2-ethoxyphenyl)urea](/img/structure/B2951821.png)
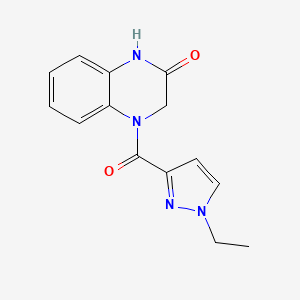
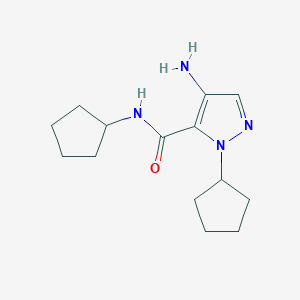
![[5-(Trifluoromethyl)oxazol-4-yl]methanamine hydrochloride](/img/structure/B2951825.png)
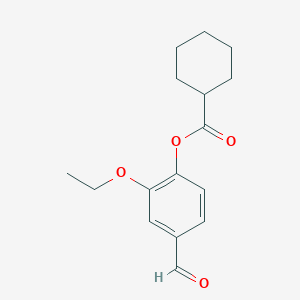
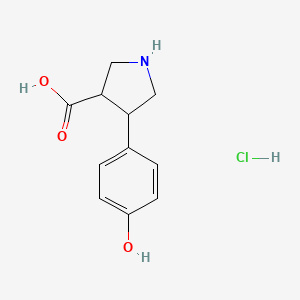
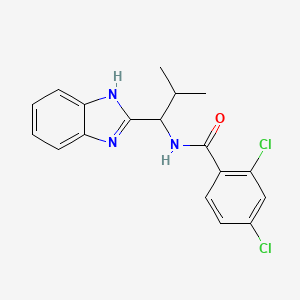
![3-(3-Chlorophenoxy)-4-(2,5-difluorophenyl)-1-[4-(morpholin-4-yl)butyl]azetidin-2-one](/img/structure/B2951831.png)